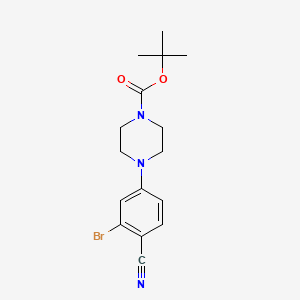![molecular formula C17H19F3N4O B1401757 1-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea CAS No. 1311279-20-5](/img/structure/B1401757.png)
1-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea
Overview
Description
1-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as DMTFPU and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Scientific Research Applications
Microwave-Assisted Synthesis and Its Applications
The compound has been explored in the context of microwave-assisted synthesis techniques, which have been used to create pyrazolopyridine derivatives showing significant antioxidant, antitumor, and antimicrobial activities. This method, leveraging the unique reactivity of related chemical structures, showcases the potential of such compounds in developing therapeutic agents (El‐Borai et al., 2013).
Conformational Studies and Molecular Complexation
Research has delved into the conformational properties of heterocyclic ureas, including compounds with structural similarities, revealing their ability to unfold and form multiply hydrogen-bonded complexes. This behavior is crucial for understanding molecular interactions and could inform the design of novel molecular assemblies or biomimetic structures (Corbin et al., 2001).
Anticancer Potential
A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating significant effects. These findings highlight the potential of such compounds in cancer therapy, indicating the compound's structural framework could be beneficial in developing new anticancer agents (Feng et al., 2020).
Supramolecular Chemistry and Self-Assembly
Research into the complexation and association behaviors of N-(pyridin-2-yl),N'-substituted ureas with various hydrogen bonding counterparts sheds light on the substituent effects on complex formation. This understanding is essential for the field of supramolecular chemistry, where such insights can lead to the development of new materials and nanoscale architectures (Ośmiałowski et al., 2013).
Novel Syntheses and Chemical Transformations
Studies have also explored the synthesis of trifluoromethylsulfenyl-, trifluoromethylsulfinyl-, and trifluoromethylsulfonyl-containing methyl 3-(dimethylamino) acrylates, demonstrating their utility in producing 2,5-substituted 4(3H)-pyrimidones and other derivatives. This research points to the versatility of such chemical frameworks in synthesizing a wide range of heterocyclic compounds, which could have various applications in medicinal chemistry and beyond (Sokolenko et al., 2017).
properties
IUPAC Name |
1-[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]-3-ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-4-21-16(25)23-13-7-5-11(6-8-13)14-9-12(17(18,19)20)10-22-15(14)24(2)3/h5-10H,4H2,1-3H3,(H2,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRQBSZGBWUJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1401674.png)

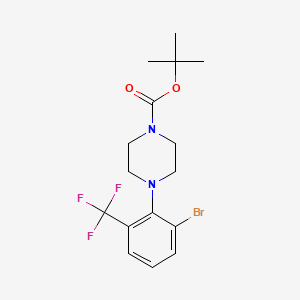
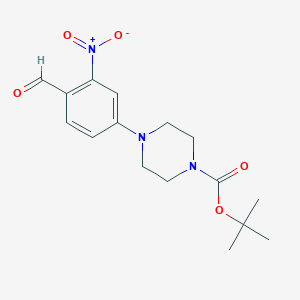
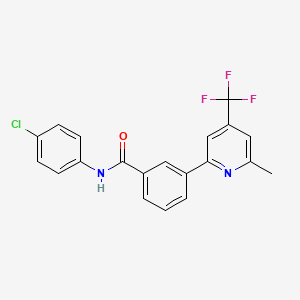
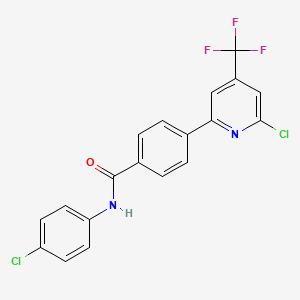

![N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401686.png)
![[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401687.png)
![[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401688.png)

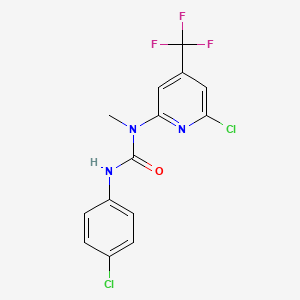
![{6-[4-(2-Chloro-pyrimidin-4-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-dimethyl-amine](/img/structure/B1401694.png)
